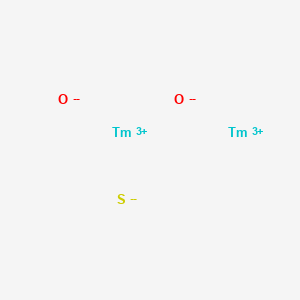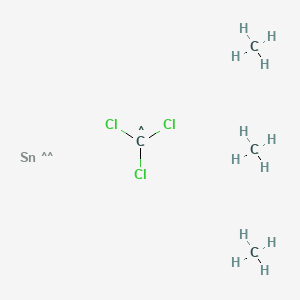
3-(Methylsulfanyl)pyridine-4-carbonitrile
Übersicht
Beschreibung
“3-(Methylsulfanyl)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 13600-45-8. Its molecular formula is C7H6N2S and it has a molecular weight of 150.2 .
Molecular Structure Analysis
The InChI code for “3-(Methylsulfanyl)pyridine-4-carbonitrile” is 1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 .Wissenschaftliche Forschungsanwendungen
Biochemistry
Lastly, in biochemistry, the compound’s interaction with biological molecules can be studied. It may act as an inhibitor or activator for certain enzymes, providing insights into enzyme mechanisms and pathways.
Each application mentioned leverages the unique chemical structure of 3-(Methylsulfanyl)pyridine-4-carbonitrile , which consists of a pyridine ring—a benzene molecule with one nitrogen atom replacing one of the carbon atoms—and a methylsulfanyl group attached to the ring. This structure offers a versatile platform for a wide range of scientific research applications. The compound’s CAS number is 13600-45-8 , and it’s available for purchase through various chemical suppliers .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methylsulfanylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDGYKHCFLTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)pyridine-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)









